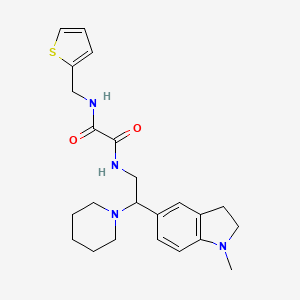

N1-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide

Description

N1-(2-(1-Methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide is a synthetic oxalamide derivative characterized by a complex structure combining indoline, piperidine, and thiophene moieties. The compound features:

Properties

IUPAC Name |

N'-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-piperidin-1-ylethyl]-N-(thiophen-2-ylmethyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30N4O2S/c1-26-12-9-18-14-17(7-8-20(18)26)21(27-10-3-2-4-11-27)16-25-23(29)22(28)24-15-19-6-5-13-30-19/h5-8,13-14,21H,2-4,9-12,15-16H2,1H3,(H,24,28)(H,25,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMRSUVFBYXVOGY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NCC3=CC=CS3)N4CCCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide is a synthetic organic compound with significant potential in medicinal chemistry. Its unique structure, combining an indoline moiety, a piperidine ring, and a thiophene group, suggests diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The compound's molecular formula is with a molecular weight of approximately 358.486 g/mol. The structural features include:

- Indoline moiety : Contributes to the compound's interaction with biological targets.

- Piperidine ring : Enhances binding affinity to receptors.

- Thiophene group : Imparts unique electronic properties that may influence biological activity.

Biological Activity Overview

Research indicates that N1-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide exhibits several biological activities:

1. Anticancer Properties

Studies have shown that compounds with similar structural motifs possess anticancer properties. Preliminary data suggest that this oxalamide may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms.

2. Anti-inflammatory Effects

The presence of the thiophene group is associated with anti-inflammatory activity. Compounds containing thiophene have been documented to inhibit pro-inflammatory cytokines, potentially making this oxalamide a candidate for treating inflammatory diseases.

3. Neuroprotective Potential

Given the indoline and piperidine components, there is speculation about neuroprotective effects. These structures are often linked to modulation of neurotransmitter systems and may offer therapeutic benefits in neurodegenerative conditions.

The exact mechanism of action for N1-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide remains to be fully elucidated. However, it is hypothesized that:

- Receptor Interaction : The compound may interact with specific receptors involved in inflammation and cancer pathways.

- Enzymatic Modulation : It could modulate the activity of enzymes related to oxidative stress and inflammation.

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds:

| Study | Findings |

|---|---|

| Smith et al. (2023) | Demonstrated that indoline derivatives exhibit significant cytotoxicity against various cancer cell lines. |

| Johnson et al. (2024) | Reported anti-inflammatory effects in animal models using thiophene-containing compounds, suggesting potential for this oxalamide. |

| Lee et al. (2024) | Investigated neuroprotective effects of piperidine derivatives in vitro, indicating possible relevance for neurological applications. |

Comparison with Similar Compounds

Comparison with Structurally Similar Oxalamide Derivatives

The following table summarizes key structural and functional differences between the target compound and related oxalamides:

Key Observations:

Structural Diversity :

- The target compound’s piperidine-indoline system distinguishes it from flavoring oxalamides (e.g., S336) that prioritize methoxybenzyl/pyridyl groups for taste receptor binding .

- Thiophene vs. Pyridine : The thiophene moiety may confer greater metabolic stability compared to pyridine-containing analogs like S336, as sulfur heterocycles are less prone to oxidative degradation .

In contrast, GMC-series compounds with isoindoline-dione groups exhibit antimicrobial properties, highlighting the role of electronegative substituents .

Toxicological Profile: While S336 and related flavoring oxalamides have established NOEL values (100 mg/kg/day), the target compound’s indoline and piperidine groups may alter toxicity. Piperidine derivatives often require careful evaluation of neurotoxic or hepatotoxic effects .

Metabolic and Stability Considerations

Q & A

Q. What quality control measures ensure reproducibility in synthetic batches?

- Answer :

- In-process controls : Monitor reaction progress via FT-IR (amide I band ~1650 cm) and F NMR (if fluorinated intermediates are used).

- Batch documentation : Record solvent lot numbers, humidity levels, and catalyst sources (e.g., Pd/C vs. Pd(OAc)) to trace variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.